

Comparative analysis of halogenated pyridine building blocks in synthesis

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Compound of Interest

Compound Name: 6-Chloro-4-iodopyridin-3-OL

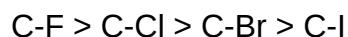
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The Core Principle: Reactivity Governed by the Carbon-Halogen Bond

The utility of halogenated pyridines in transition metal-catalyzed cross-coupling reactions is fundamentally dictated by the nature of the carbon-halogen (C-X) bond. The key event in most catalytic cycles, such as those for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the C-X bond to a low-valent metal center, typically palladium(0).^{[4][5]} This step is often rate-determining.^{[6][7]}

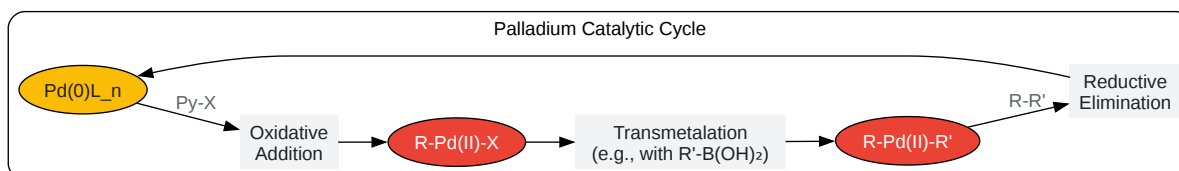
The ease of this oxidative addition step is inversely correlated with the C-X bond dissociation energy (BDE). A weaker C-X bond is more readily cleaved by the catalyst, leading to a faster reaction rate. The established trend for BDEs is:



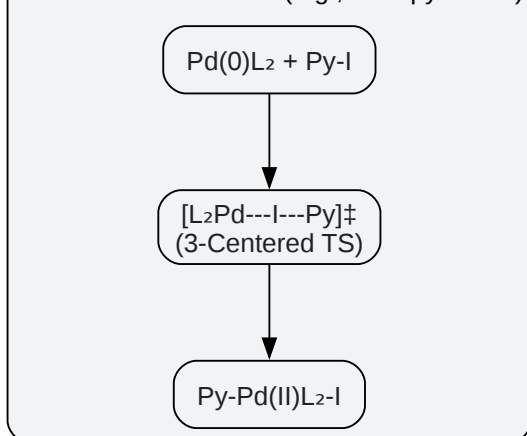
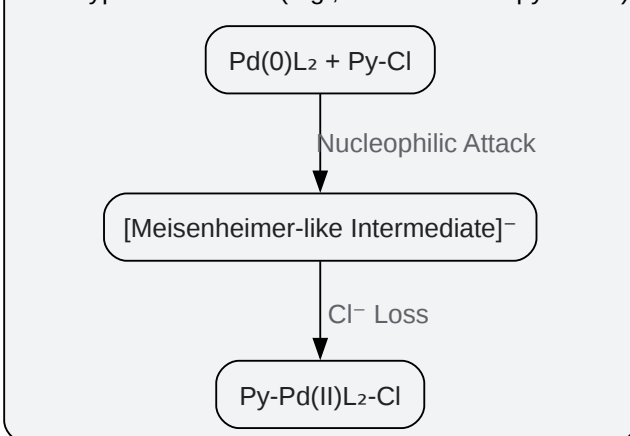
Consequently, the general order of reactivity for halogenated pyridines in these cross-coupling reactions is:

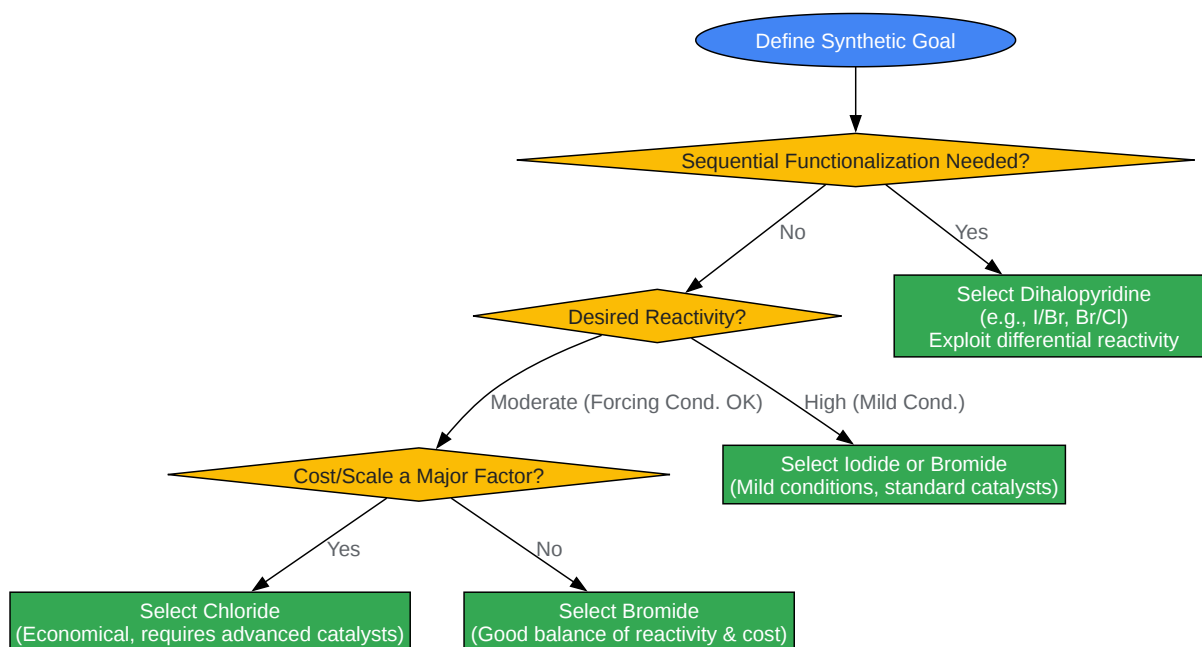


This predictable reactivity hierarchy is the synthetic chemist's most powerful tool, allowing for precise control over reaction conditions and, in the case of di- or polyhalogenated substrates, enabling highly regioselective sequential functionalization.^{[9][10]}



Concerted Mechanism (e.g., Iodo-pyridines)

 $\text{S}_{\text{N}}\text{Ar}$ -type Mechanism (e.g., Chloro/Bromo-pyridines)



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